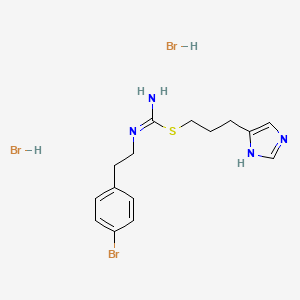
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide is a complex organic compound with the molecular formula C15H21Br3N4S. This compound is known for its utility in the preparation of S-alkyl-N-alkylisothioureas and its application in the synthesis of histamine H3 antagonist clobenpropit and its analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide involves the addition of primary amines to acyl isothiocyanates, followed by S-alkylation and hydrazinolysis. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a histamine H3 antagonist, which could have implications in treating neurological disorders.
Medicine: Explored for its therapeutic potential in various medical conditions, including allergies and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clobenpropit: A histamine H3 antagonist with a similar structure and function.
Thioperamide: Another histamine H3 antagonist with comparable biological activity.
Uniqueness
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide is unique due to its specific chemical structure, which allows for targeted interactions with histamine receptors. This specificity makes it a valuable compound in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C15H21Br3N4S |
|---|---|
Poids moléculaire |
529.1 g/mol |
Nom IUPAC |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-bromophenyl)ethyl]carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C15H19BrN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H |
Clé InChI |
OWUDGNYKTOBPRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)Br.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


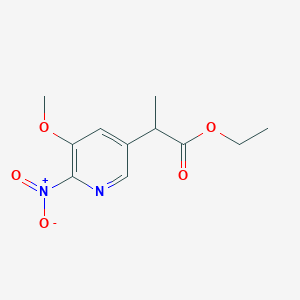


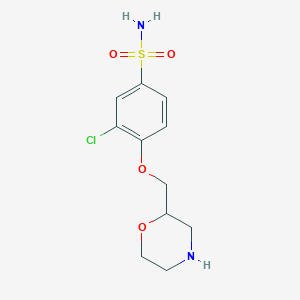
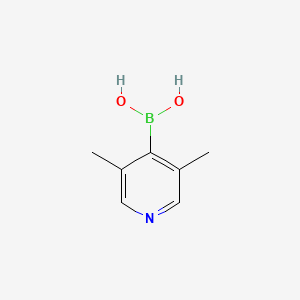
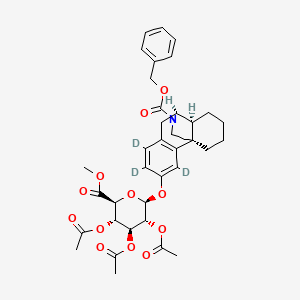


![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)
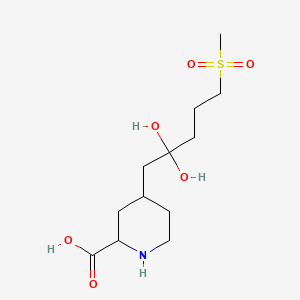
![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)

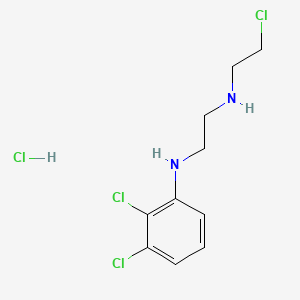
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
